4-Chloro-1-(2-furyl)-1-butanol
Description
4-Chloro-1-(2-furyl)-1-butanol is a chlorinated alcohol derivative featuring a 2-furyl substituent at the 1-position of a four-carbon chain terminated by a hydroxyl group. Applications may include roles as intermediates in pharmaceutical synthesis, given the cytotoxic properties observed in structurally related halogenated compounds .
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
4-chloro-1-(furan-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H11ClO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6-7,10H,1,3,5H2 |
InChI Key |
XKIGWPGIXAVDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CCCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Electrochemical Properties
The electron-donating capacity of substituents significantly affects reduction potentials. Cyclic voltammetry studies on quinone derivatives with aryl groups (e.g., phenyl, 2-thienyl, 2-furyl) reveal that 2-furyl substituents induce the largest cathodic shifts (E₁/₂ = −430 mV), making reduction more difficult compared to phenyl (−384 mV) or 2-thienyl (−410 mV) groups . This suggests that this compound may exhibit unique redox behavior in applications such as catalysis or drug metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
